N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
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Overview
Description
N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound that features a quinazolinone core structure Quinazolinones are known for their broad applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide can be achieved through a multi-step process involving the formation of the quinazolinone core followed by functionalization. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and ease of operation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The phenyl and butan-2-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Scientific Research Applications
N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanylidene group may also play a role in the compound’s biological activity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(1H)-ones: These compounds share the quinazolinone core and have similar biological activities.
N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives: These derivatives have been studied for their medicinal applications and share structural similarities with N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanylidene group and the specific substitution pattern on the quinazolinone core differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
Molecular Formula |
C24H30N4OS |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C24H30N4OS/c1-18(15-16-19-10-4-2-5-11-19)26-22(29)14-6-3-9-17-25-23-20-12-7-8-13-21(20)27-24(30)28-23/h2,4-5,7-8,10-13,18H,3,6,9,14-17H2,1H3,(H,26,29)(H2,25,27,28,30) |
InChI Key |
FTXWQZRJVVMNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
Origin of Product |
United States |
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